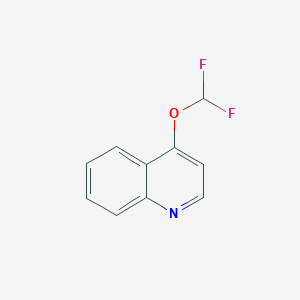

4-(Difluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNSICXDOIDSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Difluoromethoxy)quinoline: Structural Profile & Medicinal Chemistry Utility

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Difluoromethoxy)quinoline.

Executive Summary

This compound (CAS: 1261458-57-4) represents a strategic fluorinated building block in modern drug discovery. As a scaffold, it bridges the physicochemical gap between the electron-donating methoxy group (–OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (–OCF₃).

For medicinal chemists, this moiety offers a "Goldilocks" effect: it modulates lipophilicity and metabolic stability without the drastic electronic perturbation associated with perfluorination. Its unique ability to act as a lipophilic hydrogen bond donor (via the acidic CF₂H proton) distinguishes it from its non-fluorinated and perfluorinated analogs, making it a valuable tool for optimizing binding affinity and pharmacokinetic (PK) profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Data

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1261458-57-4 |

| Molecular Formula | C₁₀H₇F₂NO |

| Molecular Weight | 195.17 g/mol |

| SMILES | FC(F)Oc1c2ccccc2ncc1 |

| Appearance | Colorless to pale yellow oil/low-melting solid |

Comparative Physicochemical Properties

The difluoromethoxy group (–OCF₂H) induces specific electronic and steric changes compared to the standard methoxy group.

| Substituent | Hammett σₚ | Hansch π (Lipophilicity) | H-Bond Donor? | Metabolic Liability |

| –OCH₃ | -0.27 (Donor) | -0.02 | No | High (O-demethylation) |

| –OCF₂H | +0.18 (Weak Acceptor) | +0.40 | Yes (Weak) | Moderate (Stable to O-dealkylation) |

| –OCF₃ | +0.35 (Strong Acceptor) | +1.04 | No | Low (Very Stable) |

Key Insight: The switch from –OCH₃ to –OCF₂H in the 4-position of quinoline significantly lowers the basicity of the quinoline nitrogen. While 4-methoxyquinoline has a pKₐ ~6.6, the electron-withdrawing nature of the –OCF₂H group (inductive effect) is predicted to lower the pKₐ to the 4.0–4.8 range . This reduction in basicity can be crucial for reducing hERG channel liability and improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Synthetic Methodologies

The synthesis of this compound presents a classic regioselectivity challenge: O-alkylation vs. N-alkylation . The 4-quinolone precursor exists in tautomeric equilibrium, and direct alkylation often favors the nitrogen (N-alkylation) to yield the quinolone derivative. Accessing the O-difluoromethylated product requires specific reagents that proceed via a difluorocarbene (:CF₂) intermediate or hard/soft acid-base control.

Protocol A: Difluorocarbene Insertion (Recommended)

This method utilizes sodium chlorodifluoroacetate (SCDA) as a source of difluorocarbene. The reaction is generally favored on the "harder" oxygen nucleophile under these conditions.

Reagents: 4-Hydroxyquinoline, Sodium chlorodifluoroacetate (ClCF₂CO₂Na), K₂CO₃, DMF/H₂O.

Step-by-Step Protocol:

-

Preparation: Charge a round-bottom flask with 4-hydroxyquinoline (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.5 M concentration).

-

Activation: Heat the mixture to 70°C for 30 minutes to ensure deprotonation of the phenol/quinolone.

-

Carbene Generation: Slowly add Sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour. Caution: CO₂ gas is evolved; ensure proper venting.

-

Reaction: Increase temperature to 100°C and stir for 4–6 hours. The reagent decomposes to release :CF₂, which inserts into the O-H bond (or attacks the phenoxide).

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The O-alkylated product (quinoline) is typically less polar than the N-alkylated byproduct (quinolone).

Protocol B: Direct Gas Difluoromethylation

For scale-up, chlorodifluoromethane (Freon-22 or similar) gas is bubbled through a basic solution.

-

Conditions: ClCF₂H (gas), Cs₂CO₃, DMF, 80°C.

-

Mechanism: Base-mediated elimination of HCl from ClCF₂H generates :CF₂ in situ.

-

Note: Requires a sealed tube or specialized gas handling equipment.

Visualization: Synthesis & Selectivity Logic

The following diagram illustrates the mechanistic divergence between N- and O-alkylation and the carbene insertion pathway.

Figure 1: Reaction pathway showing the generation of difluorocarbene and the bifurcation between N- and O-alkylation. The carbene mechanism typically favors the O-isomer.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The this compound scaffold is primarily used to replace 4-methoxyquinoline motifs prone to rapid metabolism.

-

Problem: The methyl group in –OCH₃ is a "soft spot" for Cytochrome P450 enzymes (O-demethylation), leading to rapid clearance and short half-life.

-

Solution: The C–F bond is stronger and resistant to oxidative attack. Furthermore, the –CF₂H group is not a substrate for O-dealkylation in the same manner.

-

Result: Extended t₁/₂ (half-life) and improved bioavailability.

Lipophilic Hydrogen Bond Donor

Unlike the –OCF₃ group, which is purely hydrophobic, the –OCF₂H group contains a polarized C–H bond.

-

Acidity: The electronegativity of the two fluorine atoms renders the proton acidic (weak H-bond donor).

-

Binding: This allows the group to act as a lipophilic bioisostere for a hydroxyl group or to engage in unique interactions with backbone carbonyls in a receptor pocket, potentially improving potency while maintaining lipophilicity.

Case Study Logic: Kinase Inhibition

In the design of Quinoline-based kinase inhibitors (e.g., targeting Aurora Kinase or c-Met):

-

Baseline: A 4-methoxyquinoline shows good potency but poor metabolic stability.

-

Modification 1 (–OCF₃): Potency drops due to steric bulk and loss of H-bonding potential. Solubility decreases drastically.

-

Modification 2 (–OCF₂H): Metabolic stability is restored. The H-bond donor capability maintains interaction with the hinge region or solvent front. Solubility is better than the –OCF₃ analog due to polarity.

References

-

Synthesis via Difluorocarbene

- Title: "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet

- Source:Organic Letters (2025)

-

URL:[Link]

- Relevance: Defines the SCDA protocol for difluoromethyl

- Physicochemical Properties of Fluorinated Groups: Title: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry" Source:BenchChem Technical Notes Relevance: Comparative data on lipophilicity and Hammett constants.

-

Metabolic Stability Mechanisms

- Title: "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective"

- Source:Journal of Medicinal Chemistry (via NIH/PubMed)

-

URL:[Link] (Search Term: Metabolic Stability Fluorine)

- Relevance: Explains the resistance of OCF2H to P450 oxid

-

Quinoline Scaffold Utility

- Title: "Quinolin-4-ones: Methods of Synthesis and Applic

- Source:PubMed Central

-

URL:[Link]

- Relevance: Contextualizes the 4-substituted quinoline core in drug development.

Metabolic Stability Profiling: 4-(Difluoromethoxy)quinoline vs. 4-Methoxyquinoline

Executive Summary: The "Fluorine Effect" in Lead Optimization

In medicinal chemistry, the strategic replacement of a methoxy group (

Key Takeaway: The transition from

Mechanistic Insight: Why the Switch Works

To understand the stability differential, we must analyze the physicochemical properties driving enzyme-substrate interactions.

Bond Dissociation Energy (BDE) & Oxidation Potential

The primary metabolic pathway for 4-methoxyquinoline is O-demethylation , initiated by CYP450-mediated Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

-

C-H Bond (Methoxy): Relatively weak (~96 kcal/mol). The

-carbon is electron-rich, facilitating oxidation. -

C-F Bond (Difluoromethoxy): The presence of fluorine atoms increases the BDE of the remaining C-H bond in the

group (~101 kcal/mol). Furthermore, the strong electronegativity of fluorine pulls electron density away from the carbon, raising the oxidation potential and making the group resistant to the initial CYP oxo-ferryl attack.

Physicochemical Modulation (LogP & pKa)

The substitution alters the molecular landscape, affecting both enzyme binding and membrane permeability.

| Property | 4-Methoxyquinoline | This compound | Impact on Drug Design |

| Electronic Effect | Electron Donating ( | Electron Withdrawing ( | |

| Basicity (pKa) | ~6.4 (Quinoline N) | ~5.2 (Predicted) | Reduced basicity decreases lysosomal trapping and hERG liability. |

| Lipophilicity (LogP) | ~1.6 | ~2.1 | |

| H-Bonding | Acceptor only | Donor & Weak Acceptor | The |

Comparative Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two analogs. 4-methoxyquinoline undergoes rapid clearance via O-dealkylation, while the difluoromethoxy analog resists this pathway, forcing metabolism to slower, secondary routes (e.g., N-oxidation or ring hydroxylation).

Experimental Validation: Protocols

To empirically validate the stability enhancement, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.

Materials & Reagents[3]

-

Test Compounds: 4-methoxyquinoline and this compound (10 mM stock in DMSO).

-

Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

).[2] -

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow: HLM Stability Assay

The following workflow ensures data integrity through time-point analysis and specific control inclusions.

Data Calculation

Calculate the in vitro intrinsic clearance (

Success Criteria:

-

4-Methoxyquinoline: Expected

min (High Clearance). -

This compound: Expected

min (Low/Medium Clearance).

Analytical Methodology (LC-MS/MS)[4][5]

Accurate quantification requires optimized Mass Spectrometry parameters.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Representative):

-

4-Methoxyquinoline:

160.1 -

This compound:

196.1

-

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

-

Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

References

-

BenchChem. (2025).[1][2][3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2] Retrieved from 1

-

Xing, L., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from 4

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][3][5] Retrieved from 5

-

PubChem. (2025).[6] 4-Methoxyquinoline Compound Summary. Retrieved from 7[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Influence of 4-Difluoromethoxy Substitution on Quinoline Ring Basicity

The following technical guide details the physicochemical impact, synthetic pathways, and medicinal chemistry applications of the 4-difluoromethoxy substituent on the quinoline scaffold.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In modern drug discovery, the 4-difluoromethoxy (

The primary consequence is a reduction in the basicity (pKa) of the quinoline nitrogen. This modulation is a strategic tool to:

-

Reduce Lysosomotropism: Lowering basicity prevents drug trapping in acidic organelles (lysosomes).

-

Enhance Permeability: Increasing the fraction of neutral species at physiological pH (

). -

Improve Metabolic Stability: The

bond strength and electronic deactivation protect the ring from oxidative metabolism.

Mechanistic Analysis: Electronic Effects

The basicity of the quinoline nitrogen (N1) is governed by the electron density available for protonation. Substituents at the C4 position communicate with N1 through a conjugated

Inductive vs. Resonance Conflict

The influence of the

-

Resonance Effect (

): The oxygen lone pair donates electron density into the aromatic ring, increasing basicity. -

Inductive Effect (

): The highly electronegative fluorine atoms pull electron density through the

In a standard methoxy (

Quantitative Assessment (Hammett Constants)

The Hammett substituent constant (

Table 1: Comparative Electronic Properties of 4-Position Substituents

| Substituent | Hammett | Electronic Nature | Predicted Quinoline pKa | |

| -0.27 | Strong Donor | ~6.5 (More Basic) | Reference | |

| 0.00 | Neutral | 4.90 (Baseline) | - | |

| +0.18 | Weak Withdrawer | ~3.9 (Less Basic) | +0.6 vs OMe | |

| +0.35 | Strong Withdrawer | ~3.0 (Weak Base) | +1.1 vs OMe |

Data derived from Hansch, C., et al. Chem. Rev. 1991.

Visualization of Electronic Pathways

The following diagram illustrates the vector summation of electronic effects influencing the Quinoline Nitrogen.

Figure 1: Vector analysis of electronic effects. The inductive withdrawal of the

Synthetic Methodology

Direct difluoromethylation of the quinoline ring at the C4 position is difficult. The standard protocol involves O-difluoromethylation of the tautomeric 4-quinolinone precursor.

Protocol: O-Difluoromethylation using Chen's Reagent

This method avoids the use of ozone-depleting Freon gas (

Reagents:

-

Substrate: 4-Hydroxyquinoline (1.0 eq)

-

Reagent: Sodium chlorodifluoroacetate (

) (2.5 eq) -

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or NMP (

-Methyl-2-pyrrolidone) -

Temperature: 90–100 °C

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 4-hydroxyquinoline,

, and anhydrous DMF under an inert atmosphere ( -

Reagent Addition: Add Sodium chlorodifluoroacetate in portions. Note: This reagent decomposes to release

. -

Heating: Heat the mixture to 95 °C. Vigorous evolution of

will occur. Maintain temperature for 4–6 hours. -

Quench: Cool to room temperature and pour the reaction mixture into ice-water.

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine to remove DMF. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a white solid or pale oil.

Synthetic Logic Diagram

Figure 2: Reaction pathway for the synthesis of this compound via difluorocarbene insertion.

Medicinal Chemistry Applications

Why choose

-

Lipophilic Hydrogen Bond Donor: Unlike

(acceptor only) or -

Metabolic Blocking: The 4-methoxy group is a common "soft spot" for metabolic degradation via O-demethylation (CYP450 mediated). Replacing the hydrogens with fluorine prevents this oxidation, significantly extending the half-life (

) of the molecule. -

pKa Modulation for Permeability: As established,

lowers the pKa of the quinoline nitrogen to ~4.0. At physiological pH (7.4), the molecule exists almost entirely in the neutral form (-

Calculation:

-

For pKa 6.5 (OMe): ~10% ionized at pH 7.4.

-

For pKa 4.0 (OCHF2): ~0.04% ionized at pH 7.4.

-

Result: Higher passive membrane permeability for the difluoromethoxy analog.

-

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Zafrani, Y., et al. (2017). Difluoromethoxy Group: A "Lipophilic" Hydrogen Bond Donor. Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Hu, J., Zhang, W., & Ni, Y. (2014). Synthesis of difluoromethyl ethers and sulfides using sodium chlorodifluoroacetate. Journal of Fluorine Chemistry, 168, 202-209. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Conformational Dynamics of the O-CHF₂ Group in Quinoline Scaffolds

This is an in-depth technical guide on the conformational preferences of the difluoromethoxy (O-CHF₂) group within quinoline systems.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The "Adaptive" Bioisostere

In modern drug discovery, the difluoromethoxy group (–OCHF₂) has emerged as a superior bioisostere to the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. While –OCH₃ is metabolically labile and –OCF₃ is sterically bulky and lipophilic, –OCHF₂ offers a unique balance: it functions as a lipophilic hydrogen bond donor (via the acidic CF₂H proton) while modulating metabolic stability.

Crucially, its conformational behavior is distinct.[1] Unlike the rigid coplanar preference of –OCH₃ (driven by p-π conjugation) or the rigid orthogonal preference of –OCF₃ (driven by sterics and anomeric effects), the –OCHF₂ group exhibits "Conformational Adaptability." It possesses a shallow potential energy surface (PES) allowing it to rotate between 0° and 60° to maximize binding affinity, unless "locked" by specific intramolecular interactions inherent to the quinoline scaffold.

This guide details the electronic drivers of these conformations and provides a validated workflow for their experimental and computational determination.

Theoretical Framework: Electronic & Steric Drivers

The conformation of O-CHF₂ on a quinoline ring is governed by three competing forces. Understanding these allows for the rational design of ligands with pre-organized binding geometries.

The Generalized Anomeric Effect

In aryl ethers, the oxygen lone pair (

-

Mechanism: This

interaction is maximized when the C–F bond is antiperiplanar to the oxygen lone pair (orthogonal to the ring). -

Impact: In –OCF₃, this forces a 90° torsion angle. In –OCHF₂, the effect is weaker because there are only two fluorines. This allows the resonance energy (conjugation with the aromatic ring) to compete, resulting in a "tilted" rather than fully orthogonal preference.

The Quinoline "Nitrogen Anchor" (The Ortho Effect)

The quinoline scaffold introduces a heterocyclic nitrogen (N1) that dramatically alters conformational preference depending on the substitution pattern.

-

C8-Substitution (The Peri-Lock): When –OCHF₂ is at the C8 position, the acidic proton of the CHF₂ group can form a stable intramolecular hydrogen bond (IMHB) with the quinoline nitrogen lone pair (

).-

Result: This "locks" the conformation into a pseudo-5-membered ring, significantly reducing entropic penalty upon protein binding.

-

Geometry: The O-C bond lies nearly coplanar to the ring, with the H-atom pointing directly at N1.

-

-

C2-Substitution: At the C2 position, the dipole repulsion between the ring nitrogen and the ether oxygen competes with the attractive

interaction.-

Result: The group often adopts a trans-like orientation to minimize dipole-dipole repulsion, unless the solvent environment strongly favors the H-bond.

-

Dipole Minimization

The large dipole moment of the CF₂ moiety (~2.0 D) seeks to align antiparallel to the overall dipole of the quinoline ring. In non-polar solvents, this electrostatic alignment is the dominant conformational driver.

Visualization of Signaling & Logic

The following diagram illustrates the decision logic for conformational preference based on substitution position and electronic effects.

Caption: Logical flow determining the conformational lock vs. flexibility of O-CHF2 based on quinoline substitution topology.

Experimental Validation Protocols

To definitively assign the conformation of O-CHF₂ in your specific quinoline analog, follow this self-validating workflow.

Protocol A: Computational Scanning (DFT)

Before synthesis, predict the energy landscape.

-

Software: Gaussian 16 or ORCA.

-

Method: DFT with dispersion correction is mandatory (e.g., B3LYP-D3(BJ)/6-311+G(d,p) or ωB97X-D ).

-

Workflow:

-

Perform a Relaxed Potential Energy Surface (PES) Scan .

-

Rotate the

dihedral angle from 0° to 360° in 10° increments. -

Output Analysis: Identify global minima. If the energy difference (

) between rotamers is < 1.5 kcal/mol, treat the system as dynamic at room temperature.

-

Protocol B: Solution-State NMR (The "Ruler")

Standard 1D NMR is insufficient due to rapid bond rotation. Use Heteronuclear NOE.

-

Sample Prep: Dissolve 5–10 mg of compound in a non-polar solvent (

or -

Experiment: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

-

Parameter Setup:

-

Mixing time (

): 300–500 ms. -

Observe: Through-space transfer from

to Ring Protons (

-

-

Interpretation:

-

Planar/Locked: Strong NOE correlation between CHF₂ fluorines and the ortho ring proton (or lack thereof if locked away).

-

Orthogonal: Equal NOE intensity to both flanking positions (if applicable).

-

Coupling Constants: Measure

in

-

Protocol C: Solid-State Confirmation (X-Ray)

The ultimate proof of the "Locked" state.

-

Crystallization: Slow evaporation from heptane/ethyl acetate (non-polar/polar mix).

-

Analysis: Look specifically for the

distance.-

Criteria: A distance of < 2.6 Å between the CHF₂ proton and the Quinoline Nitrogen confirms an intramolecular hydrogen bond lock.

-

Quantitative Data Summary

| Feature | O-CH₃ (Methoxy) | O-CF₃ (Trifluoromethoxy) | O-CHF₂ (Difluoromethoxy) |

| Primary Driver | p-π Conjugation | Anomeric Effect / Sterics | Hybrid (H-bond + Dipole) |

| Preferred Angle | 0° (Coplanar) | 90° (Orthogonal) | 0–60° (Adaptive) |

| Quinoline C8 Effect | Steric Clash | Steric Clash | H-Bond Lock ( |

| Lipophilicity ( | Base | +1.0 to +1.2 | +0.3 to +0.6 |

| H-Bond Potential | Acceptor Only | None | Donor (Weak) & Acceptor |

References

-

Conformational Preference of Fluorinated Ethers. Chemical Society Reviews. (2021). Analysis of the "orthogonal" vs "coplanar" drivers in fluorinated ethers.

-

Intramolecular Hydrogen Bonds in Conformers of Quinine. Molecules. (2017).[2][3] Detailed DFT and experimental evidence of C-H...N interactions in quinoline alkaloids.

-

Conformational Analysis of 2-Substituted Quinolines. J. Chem. Soc., Perkin Trans. 2. (2000). NMR relaxation methods confirming planar preferences in ortho-substituted quinolines.

-

Crystal Structure of Quinoline Derivatives. NCBI PMC. (2015). X-ray crystallographic data showing torsion angles and intermolecular forces in quinoline systems.[4]

-

1H-19F HOESY NMR Protocols. Global NMR. (2025). Advanced protocols for measuring internuclear distances between Fluorine and Hydrogen.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

Technical Guide: Pharmacophore Modeling of 4-(Difluoromethoxy)quinoline Derivatives

Focus: Optimization of Lipophilic Hydrogen Bond Donors in Kinase Inhibitor Design

Executive Summary

This technical guide outlines the computational strategy for developing pharmacophore models specifically for 4-(difluoromethoxy)quinoline derivatives. These scaffolds are privileged structures in medicinal chemistry, particularly for Type I and II Tyrosine Kinase Inhibitors (TKIs) targeting c-Met and VEGFR-2, as well as antimalarial agents.

The critical differentiator in this workflow is the treatment of the difluoromethoxy (

Part 1: Chemical Rationale & Structural Biology

The Difluoromethoxy Advantage

In drug design, the 4-position of the quinoline ring is a primary vector for optimizing solvent interactions or accessing the "back pocket" of kinase active sites. The substitution of a methoxy group with a difluoromethoxy group serves three distinct physicochemical purposes:

-

Metabolic Stability: The C-F bonds block oxidative O-dealkylation by CYP450 enzymes, a common clearance pathway for 4-methoxyquinolines.

-

Lipophilic Hydrogen Bond Donor: The

proton is sufficiently acidic (due to the electron-withdrawing fluorine atoms) to act as a weak hydrogen bond donor ( -

Conformational Modulation: The

group exhibits a specific torsional preference orthogonal to the aromatic ring, unlike the planar preference of methoxy groups, influencing the entropy of binding.

Target Context: c-Met and VEGFR-2

For quinoline-based kinase inhibitors (e.g., Foretinib analogs), the quinoline nitrogen (N1) typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region (e.g., Met1160 in c-Met). The 4-position substituent extends towards the solvent front or the gatekeeper residue. The

Part 2: Computational Workflow

Dataset Curation and Pre-processing

Objective: Create a high-quality training set with a broad dynamic range of bioactivity (

-

Source: Extract data from ChEMBL or BindingDB filtering for substructure: c12ccccc1nc(c2)OC(F)F.

-

Activity Thresholds:

-

Active:

[1] -

Inactive:

-

-

Ligand Preparation (Critical Step):

-

Protonation: Quinoline N1 must be protonated only if the pH context suggests it (pKa ~ 4.9); however, in the kinase hinge, it often binds as the neutral species accepting a proton from the backbone amide. Standardize to neutral N1 for hinge binding models.

-

Stereoisomers: Generate stereoisomers if chiral centers exist in the side chains.

-

Conformational Analysis of the Group

Standard conformational search algorithms (e.g., OMEGA, Catalyst) may not sample the

-

Protocol: Perform a systematic torsional scan of the

dihedral angle. -

Insight: The

group prefers a conformation where the -

Action: Ensure your conformational ensemble includes at least 3 conformers of the

group per global minimum to avoid "false negatives" during fitting.

Pharmacophore Feature Definition

When using software like Biovia Discovery Studio (Catalyst) or MOE, the default feature definitions must be overridden for this scaffold.

| Feature Type | Standard Definition | Modified Definition for this compound |

| H-Bond Acceptor (HBA) | Quinoline Nitrogen (N1) | Retain. Critical for Hinge interaction. |

| H-Bond Donor (HBD) | NH, OH groups | Add Custom Feature: The CH of the |

| Hydrophobic (Hyd) | Aromatic rings, Halogens | Retain. The Quinoline ring system and the |

| Ring Aromatic (RA) | Quinoline Core | Retain. Essential for |

Part 3: Protocol Visualization

The following diagram illustrates the iterative workflow from data curation to model validation.

Caption: End-to-end workflow for pharmacophore modeling, highlighting the critical conformational sampling of the fluorinated moiety.

Part 4: Experimental Validation & Metrics

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Generation (Self-Validating System)

Do not rely solely on random database subsets. Use DUD-E (Directory of Useful Decoys) logic:

-

Select 50 active 4-(difluoromethoxy)quinolines.

-

For each active, generate 50 decoys that match physical properties (MW, LogP, Rotatable Bonds) but possess topologically dissimilar topology (Tanimoto coefficient < 0.6).

-

Control: Ensure decoys do not contain the

pharmacophore to test the model's specificity for this group.

Quality Metrics

Evaluate the top 10 hypotheses using the Gunner-Henry (GH) Score and Enrichment Factor (EF) .

-

Enrichment Factor (EF 1%):

Target: -

ROC-AUC: Plot Sensitivity (True Positive Rate) vs. 1-Specificity (False Positive Rate). Target: AUC > 0.75 for a predictive model.[2]

Part 5: Structural Logic of the Pharmacophore

The diagram below visualizes the spatial arrangement of the features relative to the chemical structure.

Caption: Spatial relationship between the quinoline scaffold and the generated pharmacophore features. Note the 'Weak HBD' mapped to the difluoromethyl group.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[3][4] [Link][4]

-

Gou, Y., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5] [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[5] [Link]

-

Teli, M. K., & Rajanikant. (2012). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.[3][4] [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Evolving Landscape of Antiviral Research: A Technical Guide to Fluorinated Quinolines

Foreword: The Strategic Imperative of Fluorine in Antiviral Drug Design

In the relentless pursuit of novel antiviral therapeutics, medicinal chemists and drug development professionals are increasingly turning their attention to the strategic incorporation of fluorine into heterocyclic scaffolds. Among these, the quinoline nucleus, a privileged structure in pharmacology, has emerged as a particularly fertile ground for innovation. The introduction of fluorine atoms into the quinoline framework can profoundly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to viral targets. This guide provides a comprehensive technical overview of the burgeoning field of fluorinated quinolines in antiviral research, offering insights into their synthesis, mechanisms of action, and structure-activity relationships.

The Quinoline Scaffold: A Versatile Platform for Antiviral Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a common motif in a wide array of biologically active compounds. Its rigid, planar structure provides a foundation for the spatial orientation of various functional groups, enabling interactions with a diverse range of biological targets. While quinoline derivatives have a long-standing history as antimalarial and antibacterial agents, their potential as antiviral drugs is a more recent and rapidly expanding area of investigation. The versatility of the quinoline scaffold allows for chemical modifications at multiple positions, providing a powerful tool for optimizing antiviral potency and selectivity.

The Role of Fluorine in Enhancing Antiviral Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. In the context of quinoline-based antivirals, fluorine substitution offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the active sites of viral enzymes, thereby increasing binding affinity and inhibitory potency.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, solubility, and membrane permeability, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Fluorinated Quinolines: Key Methodologies

The synthesis of fluorinated quinoline derivatives often involves multi-step reaction sequences. A common and versatile approach is the Gould-Jacobs reaction, which provides a foundational method for constructing the quinoline ring system.

Experimental Protocol: Gould-Jacobs Reaction for Fluoroquinolone Synthesis

-

Starting Material: The synthesis typically begins with a substituted aniline, such as 3-chloro-4-fluoroaniline.

-

Condensation: The aniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME) to form an acrylate intermediate.

-

Cyclization: The acrylate is heated to induce cyclization, forming the quinoline ring.

-

Alkylation and Heterocycle Introduction: The quinoline intermediate is then alkylated, and a nitrogen-containing heterocycle (e.g., piperazine) is introduced.

-

Hydrolysis: The final step involves hydrolysis to yield the target fluoroquinolone.

Caption: Workflow for Fluoroquinolone Synthesis via the Gould-Jacobs Reaction.

Modern synthetic strategies also employ palladium-catalyzed reactions to construct N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and various alkyl amines.

Antiviral Spectrum of Fluorinated Quinolines

Fluorinated quinolines have demonstrated a broad spectrum of antiviral activity against a variety of RNA and DNA viruses.

Influenza Virus

Several isoquinolone derivatives have been identified as potent inhibitors of influenza A and B viruses. One hit compound from a chemical library screening exhibited 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM. Through structure-activity relationship (SAR) studies, derivatives with reduced cytotoxicity and high selectivity indices have been developed, with some targeting the viral polymerase activity.

Coronaviruses (including SARS-CoV-2)

The well-known quinoline derivatives chloroquine and hydroxychloroquine have shown in vitro activity against coronaviruses. More recently, novel quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed. One such inhibitor, Jun13296, demonstrated promising results in a mouse model of SARS-CoV-2 infection, leading to increased survival, reduced viral load in the lungs, and prevention of lung inflammation. Computational studies have also suggested that fluorine-based quinolines can act as potent inhibitors of proteins involved in SARS-CoV-2 assembly.

Flaviviruses (Dengue, Zika, Yellow Fever)

Quinoline derivatives have shown significant potential against flaviviruses. Novel synthesized quinoline compounds have demonstrated dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. Certain derivatives have also been found to be active against the Zika virus and Yellow Fever Virus (YFV).

Hepatitis B and C Viruses

A fluorinated L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil (L-FMAU), has been shown to have potent antiviral activity against the hepatitis B virus (HBV) by inhibiting viral DNA replication. Additionally, the quinoline derivative RG7109 has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.

Human Immunodeficiency Virus (HIV)

Quinoline-based compounds have been investigated as inhibitors of HIV-1 reverse transcriptase (RT).

Table 1: In Vitro Antiviral Activity of Selected Fluorinated Quinolines

| Compound Class | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| Isoquinolone Derivative | Influenza A and B | Canine Kidney Epithelial | 0.2 - 0.6 | |

| Quinoline Analogue 19 | Enterovirus D68 | RD | 0.05 - 0.10 | |

| Quinoline Compounds 1-4 | SARS-CoV-2 | Caco-2 | 5.9 - 18.9 | |

| Quinoline Compounds 1-4 | SARS-CoV-2 | Vero 76 | 1.5 - 2.9 | |

| Quinoline Derivative 4 | Respiratory Syncytial Virus (RSV) | Vero | 8.6 (EC₅₀) | |

| Quinoline Derivative 6 | Yellow Fever Virus (YFV) | Vero | 3.5 (EC₅₀) | |

| L-FMAU | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.1 (IC₅₀) |

Mechanisms of Antiviral Action

Fluorinated quinolines exert their antiviral effects through a variety of mechanisms that target different stages of the viral life cycle.

Caption: Overview of the antiviral mechanisms of fluorinated quinolines targeting different stages of the viral life cycle.

Inhibition of Viral Entry

Some quinoline derivatives, such as chloroquine, are thought to interfere with viral entry by increasing the pH of endosomes, which can inhibit the membrane fusion process required for the release of the viral genome into the cytoplasm.

Inhibition of Viral Replication

A primary mechanism of action for many fluorinated quinolines is the inhibition of viral enzymes essential for replication. This includes:

-

Viral Polymerases: Compounds like L-FMAU act as chain terminators after being converted to their triphosphate form, thereby inhibiting viral DNA synthesis by HBV polymerase. Other derivatives have been shown to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses.

-

Reverse Transcriptase: Certain quinoline derivatives have been specifically designed to inhibit the reverse transcriptase of HIV.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibitory Assay

-

Assay Kit: Utilize a commercially available ELISA-based RT assay kit.

-

Incubation: Incubate the test compounds with a DIG-labeled reaction mixture containing the HIV-1 RT enzyme for 2 hours at 37°C.

-

Detection: Add an anti-DIG-POD antibody solution followed by a substrate (e.g., ABTS).

-

Measurement: Read the absorbance at 405/490 nm. The signal intensity is directly proportional to RT activity, and inhibition is calculated relative to a no-inhibitor control.

Interference with Viral Protein Processing

As seen with the SARS-CoV-2 PLpro inhibitors, fluorinated quinolines can target viral proteases that are crucial for processing viral polyproteins into functional proteins required for viral replication and assembly.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the antiviral potency and selectivity of fluorinated quinolines. Key findings from various studies include:

-

Position of Fluorine: The position of the fluorine atom on the quinoline ring can significantly impact antiviral activity.

-

Substituents on the Quinoline Core: The nature and position of other substituents on the quinoline ring can influence binding to viral targets and pharmacokinetic properties.

-

Side Chains: Modifications to side chains, particularly those attached to the nitrogen atom of a piperazine ring, can dramatically alter the antiviral spectrum and potency.

Clinical Perspectives and Future Directions

While many fluorinated quinolines are in the preclinical stages of development for antiviral indications, the repurposing of existing drugs like chloroquine and hydroxychloroquine for viral infections has been explored in clinical trials, although with mixed results. The promising preclinical data for novel, specifically designed fluorinated quinoline antivirals, such as those targeting SARS-CoV-2, warrant further investigation in clinical settings.

The future of this field lies in the rational design of next-generation fluorinated quinolines with improved potency, broader antiviral spectra, and favorable safety profiles. A deeper understanding of their mechanisms of action and the continued exploration of novel viral targets will be crucial for translating the potential of this chemical class into effective antiviral therapies.

References

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. Available at: [Link]

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives - DOI. Available at: [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

-

Antiviral Nucleosides Flu Viruses Quinolines Covid-19| Crimsonpublishers.com. Available at: [Link]

-

New quinoline-based antiviral shows strong promise against SARS-CoV-2 - News-Medical. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. Available at: [Link]

-

Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil - NIH. Available at: [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Available at: [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

-

Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC - NIH. Available at: [Link]

-

Antiviral Activity of Berbamine Against Influenza A Virus Infection - MDPI. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. Available at: [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]

-

Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review - MDPI. Available at: [Link]

-

Characterization of hepatitis B virus inhibition by novel 2'-fluoro-2',3'-unsaturated beta-D- and L-nucleosides - PubMed. Available at: [Link]

-

A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. - ResearchGate. Available at: [Link]

-

Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PubMed Central. Available at: [Link]

-

Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - NIH. Available at: [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Available at: [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

-

design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - ResearchGate. Available at: [Link]

-

Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - OSTI.GOV. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

-

Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv. Available at: [Link]

-

Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly | Request PDF - ResearchGate. Available at: [Link]

-

Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. Available at: [Link]

-

Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - Frontiers. Available at: [Link]

-

Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. Available at: [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at: [Link]

-

Synthesis of Fluoroquinolone Antibiotics - quimicaorganica.org. Available at: [Link]

-

Repurposing of Antazoline Hydrochloride as an Inhibitor of Hepatitis B Virus DNA Secretion. Available at: [Link]

-

Quinolines- Antimalarial drugs.pptx - Slideshare. Available at: [Link]

-

Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]

Methodological & Application

Application Note: Synthesis of 4-(Difluoromethoxy)quinoline via Sodium Chlorodifluoroacetate (SCDA)

Executive Summary

This application note details the protocol for synthesizing 4-(difluoromethoxy)quinoline using Sodium Chlorodifluoroacetate (SCDA) as a solid, non-ozone-depleting source of difluorocarbene (:CF₂). While the difluoromethoxy moiety (–OCF₂H) is a critical bioisostere for lipophilic hydrogen bond donors in medicinal chemistry, its installation on amphoteric heterocycles like 4-hydroxyquinoline presents specific regioselectivity challenges (O- vs. N-alkylation). This guide provides a robust methodology to maximize O-alkylation, manage the thermal decomposition of SCDA, and effectively purify the target compound.

Introduction & Mechanistic Rationale

The Reagent: Sodium Chlorodifluoroacetate (SCDA)

Historically, difluoromethylation was achieved using chlorodifluoromethane gas (ClCF₂H, Freon-22), which is an ozone-depleting substance and difficult to handle in standard laboratory glassware. SCDA (ClCF₂CO₂Na) offers a solid-state alternative that is stable at room temperature but undergoes decarboxylative decomposition at elevated temperatures (90–100 °C) to generate difluorocarbene in situ.

The Substrate Challenge: Tautomerism

The substrate, 4-hydroxyquinoline, exists in equilibrium with its keto-tautomer, 4-quinolinone.

-

O-Alkylation (Target): Attack by the oxygen nucleophile yields this compound.

-

N-Alkylation (Competitor): Attack by the nitrogen nucleophile yields 1-(difluoromethyl)quinolin-4-one.

Standard alkylation conditions often yield mixtures. However, the reaction with difluorocarbene is distinct. The carbene acts as a "soft" electrophile. By controlling the solvent polarity and base strength, we can influence the nucleophilicity of the phenoxide anion to favor the O-isomer.

Reaction Mechanism

The reaction proceeds via the thermal decomposition of SCDA. The resulting difluorocarbene (:CF₂) is an electron-deficient species that rapidly reacts with the phenoxide anion generated by the base (K₂CO₃).

Figure 1: Mechanistic pathway of SCDA decomposition and subsequent O-difluoromethylation.[1]

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (2-neck) with reflux condenser.

-

Oil bath with precise temperature control.

-

Nitrogen/Argon inert atmosphere line.

-

Stoichiometry Table

| Component | Role | Equivalents (eq.) | Notes |

| 4-Hydroxyquinoline | Substrate | 1.0 | Dried under vacuum if possible. |

| SCDA | Reagent | 2.5 - 3.0 | Excess required due to carbene dimerization/hydrolysis. |

| K₂CO₃ | Base | 1.5 - 2.0 | Promotes phenoxide formation. |

| DMF | Solvent | N/A | Concentration: 0.2 M - 0.5 M. |

Step-by-Step Procedure

Figure 2: Operational workflow for the synthesis.

Detailed Steps:

-

Activation: In a dry 2-neck round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxyquinoline (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.3 M). Stir at room temperature for 30 minutes under N₂ to ensure deprotonation.

-

Reagent Addition: Add SCDA (1.5 eq initially) in one portion.

-

Initiation: Equip the flask with a reflux condenser. Heat the oil bath to 95–100 °C .

-

Note: The internal temperature must reach ~90–95 °C for efficient decarboxylation of SCDA. You will observe gas evolution (CO₂).[4]

-

-

Reaction Maintenance: Stir at 100 °C for 2–4 hours.

-

Optimization: Difluorocarbene has a short half-life. If starting material remains after 2 hours (check TLC/LCMS), add a second portion of SCDA (1.0 eq) and continue heating for another 2 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into excess water (5x reaction volume).

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue will likely contain the desired O-isomer (major) and the N-isomer (minor).

-

Flash Chromatography: Silica gel. Eluent gradient: Hexanes/EtOAc (typically 10% to 40% EtOAc).

-

The O-difluoromethyl isomer is usually less polar (higher R_f) than the N-difluoromethyl isomer.

-

Critical Parameters & Troubleshooting

Regioselectivity (O vs. N)

While SCDA favors O-alkylation under these conditions, N-alkylation is a persistent background reaction.

-

Identification:

-

¹H NMR: The –OCF₂H proton typically appears as a triplet (J ≈ 70-75 Hz) around 6.5–7.0 ppm . The N-CF₂H proton often appears slightly downfield or has distinct chemical shifts on the quinoline ring due to the loss of aromaticity in the pyridone ring system.

-

¹⁹F NMR: This is the definitive diagnostic tool. The O-CF₂H signal typically appears around -82 to -85 ppm (doublet). The N-CF₂H signal is distinct (often -90 to -95 ppm ).

-

Moisture Control

Difluorocarbene reacts rapidly with water to form formic acid/CO, depleting the reagent.

-

Protocol: Use anhydrous DMF and dry K₂CO₃. Keep the system under inert gas until heating begins.

Temperature Management

SCDA decomposition is temperature-dependent.

-

< 80 °C: Decomposition is too slow; reagent accumulates.

-

> 120 °C: Rapid decomposition leads to carbene dimerization (tetrafluoroethylene formation) rather than substrate interception.

-

Target: Maintain oil bath at 100 °C to keep internal temp at 95 °C.

Safety Considerations (HSE)

-

Gas Evolution: The reaction generates CO₂ and potentially CO (if carbene hydrolyzes). Ensure the system is vented through a bubbler. Do not seal the vessel completely.

-

Thermal Runaway: Do not add massive excesses of SCDA (>5 eq) in a single portion at high heat, as rapid decarboxylation can cause foaming or pressure spikes.

-

Toxicity: this compound derivatives are biologically active. Handle all solids in a fume hood.

References

- General SCDA Methodology: Chen, Q.-Y., & Wu, S.-W. (1989). Journal of the Chemical Society, Perkin Transactions 1, 2385-2387. (Establishes SCDA as a difluorocarbene source).

-

Difluoromethylation Reviews

-

Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation. Chemical Communications, (48), 7465-7478. Link

-

-

Selectivity in Heterocycles

-

Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols and Heterocycles. Journal of the American Chemical Society, 135(15), 5555–5558. (Discusses O- vs N-selectivity challenges). Link

-

-

SCDA Properties

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-(Difluoromethoxy)quinoline Scaffolds

Application Note & Technical Guide

Executive Summary

This guide details the operational protocols for performing Palladium-catalyzed cross-coupling reactions on 4-(difluoromethoxy)quinoline derivatives. The 4-(difluoromethoxy) (

However, the electronic push-pull nature of the quinoline core, combined with the potential lability of the difluoromethyl ether under harsh basic conditions, requires a tailored catalytic approach. This document provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that preserve the sensitive

Part 1: Strategic Analysis & Chemical Stability

1.1 The "Fluorine Effect" in Quinoline Scaffolds

The

-

Inductive Effect (

): The fluorine atoms withdraw electron density, slightly deactivating the ring toward oxidative addition compared to a methoxy analog. -

Resonance Effect (

): The oxygen lone pair donates density back into the electron-deficient pyridine ring of the quinoline.

Critical Constraint: While the aryl-

1.2 The "Safe Zone" Operational Window

To ensure chemoselectivity, the reaction conditions must operate within a specific window that favors the oxidative addition of the halogen (e.g.,

Figure 1: Operational stability window for difluoromethoxy-substituted heterocycles.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target Application: Synthesis of Biaryl Kinase Inhibitors (e.g., c-Met analogs).

Rationale:

Standard aqueous Suzuki conditions can sometimes lead to hydrolysis of the

Reagents & Stoichiometry:

| Component | Reagent | Equiv. | Role |

|---|---|---|---|

| Substrate | 6-Bromo-4-(difluoromethoxy)quinoline | 1.0 | Electrophile |

| Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst |

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the halo-quinoline (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Quickly add

(5 mol%). Note: Adding catalyst last prevents premature activation. -

Solvation: Add degassed 1,4-Dioxane/Water (9:1 v/v) via syringe.

-

Reaction: Heat the block to 85°C . Do not exceed 100°C to prevent defluorination. Stir vigorously for 4–12 hours.

-

Monitor: Check via LC-MS. Look for the parent mass; if you see M-50 (loss of

), reduce temperature and switch to anhydrous toluene. -

Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Application: Installing amino-side chains common in VEGFR inhibitors.

Rationale: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst. We use biaryl phosphine ligands (BrettPhos or XPhos) to create a bulky, electron-rich Pd center that prevents non-productive coordination and facilitates oxidative addition into the electron-rich quinoline ring.

Reagents & Stoichiometry:

| Component | Reagent | Equiv. | Role |

|---|---|---|---|

| Substrate | 6-Bromo-4-(difluoromethoxy)quinoline | 1.0 | Electrophile |

| Partner | Primary/Secondary Amine | 1.2 | Nucleophile |

| Pre-catalyst | BrettPhos Pd G3 | 0.02 (2-5 mol%) | Rapid activation, air-stable solid |

| Base |

*Note: While

Step-by-Step Methodology:

-

Catalyst Loading: In a glovebox or under Ar flow, add the Substrate, Amine, Base, and BrettPhos Pd G3 precatalyst to the tube.

-

Solvent: Add anhydrous t-Amyl alcohol (preferred for carbonates) or Dioxane.

-

Activation: Heat to 90–100°C . The reaction may require 12–24 hours due to the weaker base.

-

Optimization: If conversion is <50% after 12h, spike with an additional 2 mol% catalyst. If side reactions occur, switch ligand to RuPhos (better for secondary amines).

Part 3: Reaction Pathway Visualization

The following diagram illustrates the synthetic logic for a typical drug discovery workflow involving this scaffold, highlighting the divergence point where the protocol choice is critical.

Figure 2: Synthetic workflow for functionalizing this compound scaffolds.

Part 4: Troubleshooting & Optimization (Expert Insights)

Issue 1: Defluorination (Formation of Aldehyde/Solvolysis)

-

Symptom: LC-MS shows a peak corresponding to the hydrolysis of the

group (M-50 or M-32). -

Root Cause: Reaction temperature >110°C or use of hydroxide bases (

, -

Fix: Switch to anhydrous conditions (Toluene/

) and lower temperature to 80°C.

Issue 2: Protodehalogenation (Loss of Br without Coupling)

-

Symptom: Recovery of this compound (H instead of Br).

-

Root Cause: "Pd-hydride" formation, often from

-hydride elimination of alkyl impurities in the amine or solvent. -

Fix: Ensure solvents are degassed thoroughly. Switch to

or increase the concentration of the coupling partner.

Issue 3: Catalyst Poisoning

-

Symptom: Reaction stalls at 20% conversion.

-

Root Cause: The quinoline nitrogen is binding to Pd.[1]

-

Fix: Use bulky ligands (XPhos, BrettPhos) that sterically crowd the Pd center, preventing the quinoline nitrogen from coordinating.

References

-

Mechanistic Insight into Pd-Catalyzed Cross-Coupling

- Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c

- Source: Organic Chemistry Frontiers (RSC).

-

URL:[Link]

-

Difluoromethylation Strategies

-

Quinoline Kinase Inhibitor Synthesis

- General Quinoline Coupling Protocols: Title: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Source: BenchChem Technical Notes.

Sources

Application Note: 4-(Difluoromethoxy)quinoline in Agrochemical Synthesis

This guide details the application, synthesis, and strategic value of 4-(Difluoromethoxy)quinoline as a privileged building block in modern agrochemical discovery.

) moiety into quinoline scaffolds for pesticide optimization.Executive Summary: The Strategic Value of the Motif

In the development of next-generation agrochemicals (fungicides, herbicides, and insecticides), the This compound scaffold represents a high-value pharmacophore. It bridges the gap between the metabolic instability of methoxy (

Key Physicochemical Advantages[1][2]

-

Lipophilic Hydrogen Bond Donor: Unlike

, the -

Metabolic Blocking: The fluorine atoms sterically and electronically shield the carbon, preventing oxidative demethylation (a common metabolic soft spot in standard quinoline ethers).

-

Conformational Locking: The "anomeric effect" of the

group often locks the side chain in an orthogonal conformation relative to the aromatic ring, potentially improving receptor fit.

Comparison of Physicochemical Properties

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett | -0.27 (Donor) | 0.18 (Weak Withdrawer) | 0.35 (Strong Withdrawer) |

| Hansch | -0.02 | 0.65 | 1.04 |

| H-Bond Donor Ability | None | Weak (Acidic C-H) | None |

| Metabolic Stability | Low (O-dealkylation) | High | Very High |

Synthesis Protocol: O-Selective Difluoromethylation

A major synthetic challenge with 4-hydroxyquinolines is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. Standard alkylation often yields mixtures of O-alkylated (quinoline) and N-alkylated (quinolone) products.

The following protocol utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source, optimized to favor the O-difluoromethylation pathway to yield the target this compound.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Substrate: 4-Hydroxyquinoline (or substituted derivative).

-

Reagent: Sodium chlorodifluoroacetate (

) [CAS: 1895-39-2]. -

Base: Potassium Carbonate (

), anhydrous. -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Equipment: Sealed pressure tube or autoclave (to contain volatile carbene intermediates).

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask or pressure tube, dissolve 4-hydroxyquinoline (10.0 mmol, 1.45 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(15.0 mmol, 2.07 g) to the solution. Stir at room temperature for 30 minutes to ensure formation of the phenolate anion.-

Expert Insight: The use of a hard base like carbonate favors the hard oxygen nucleophile over the softer nitrogen, promoting O-selectivity.

-

-

Reagent Addition: Add Sodium chlorodifluoroacetate (20.0 mmol, 3.05 g).

-

Note: A 2-fold excess is required because the difluorocarbene intermediate (

) has a short half-life and can undergo side reactions (dimerization).

-

-

Reaction: Seal the vessel and heat to 95–100 °C for 4–6 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-water (100 mL) and extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with brine (

mL) to remove DMF. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Target Product: this compound usually elutes before the N-alkylated byproduct due to lower polarity.

-

Quality Control Specifications

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

H NMR (400 MHz,

-

F NMR: Doublet at

Mechanism & Selectivity Visualization

The following diagram illustrates the competing pathways and the conditions favoring the target O-alkylation.

Figure 1: Reaction pathway divergence. O-alkylation is promoted by hard bases and aprotic polar solvents, securing the ether linkage essential for bioisosteric utility.

Case Study: Agrochemical Optimization

Scenario: Optimization of a Quinoline-based Fungicide (e.g., Quinoxyfen analog).

Problem: A lead candidate with a 4-methoxyquinoline core shows good potency but high metabolic clearance rates in field trials due to rapid O-demethylation by cytochrome P450 enzymes in crops/fungi.

Solution: The "Difluoro-Switch"

Replacing the

-

Metabolic Stability: The C-H bond strength is increased (bond dissociation energy

kcal/mol vs -

Binding Affinity: The

proton acts as a hydrogen bond donor to the backbone carbonyl of the target protein (e.g., fungal kinase), potentially increasing potency by 10-fold (a phenomenon known as the "fluorine scan" effect). -

Environmental Fate: The increased lipophilicity (

shift

References

-

Bioisosterism of Difluoromethoxy Group

-

Synthesis Protocol (Difluorocarbene)

-

Chen, Q. Y., & Wu, S. W. (1989). "Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry. Link

-

-

Agrochemical Relevance (Flometoquin Context)

-

Selectivity in Quinoline Alkylation

Sources

- 1. smolecule.com [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. N-Selective Difluoromethylation of 4-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing side reactions during 4-(Difluoromethoxy)quinoline synthesis

This is a technical support guide designed for the synthesis of 4-(Difluoromethoxy)quinoline , focusing on minimizing the thermodynamic and kinetic traps associated with the ambident nucleophilicity of 4-hydroxyquinoline.

Topic: Minimizing Side Reactions & Optimizing O-Selectivity Applicable Reagents: Sodium Chlorodifluoroacetate (SCDA), Chlorodifluoromethane (ClCF₂H), Cesium Carbonate.

Introduction: The Selectivity Challenge

The synthesis of this compound involves the difluoromethylation of 4-hydroxyquinoline . The core technical challenge is the ambident nucleophilicity of the starting material. 4-Hydroxyquinoline exists in tautomeric equilibrium with 4-quinolone.

-

Target Product (O-isomer): this compound.

-

Major Byproduct (N-isomer): 1-(Difluoromethyl)quinolin-4-one.

Standard alkylation conditions often favor the N-isomer due to the high polarizability of the nitrogen lone pair. To achieve high O-selectivity, you must drive the reaction through a hard-soft acid-base (HSAB) control mechanism or utilize specific carbene insertion pathways that favor the oxygen nucleophile.

Reagent Selection & Mechanistic Logic

FAQ: Which Reagent System Should I Use?

| Reagent | State | Mechanism | O-Selectivity Potential | Notes |

| Sodium Chlorodifluoroacetate (SCDA) | Solid | Difluorocarbene (:CF₂) generation via thermal decarboxylation. | High | Preferred for lab scale. Avoids gaseous handling.[1] Requires heat (>90°C).[2] |

| Chlorodifluoromethane (ClCF₂H) | Gas | Carbene generation via base-mediated elimination. | High | Traditional industrial route. Hard to control stoichiometry; environmental restrictions (ODS). |

| Ethyl Bromodifluoroacetate | Liquid | Radical/Electrophilic alkylation. | Low (Favors N) | Often yields N-alkylated products or mixtures. Avoid for O-selective synthesis. |

Mechanistic Pathway (SCDA Route)

The reaction proceeds via the in situ generation of electrophilic difluorocarbene (:CF₂). The phenoxide anion of the quinoline attacks the carbene.

Figure 1: Reaction pathway showing the bifurcation between O- and N-alkylation. SCDA generates :CF₂ which is intercepted by the nucleophile.

Experimental Protocol: Maximizing O-Selectivity

This protocol uses SCDA with Cesium Carbonate to maximize O-alkylation. The "Cesium Effect" (larger cation radius) creates a "naked" phenoxide anion, enhancing O-nucleophilicity compared to potassium or sodium bases.

Reagents

-

Substrate: 4-Hydroxyquinoline (1.0 equiv)

-

Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: DMF (Anhydrous) or NMP. Note: DMF promotes O-alkylation better than protic solvents.

Step-by-Step Workflow

-

Preparation: Dissolve 4-hydroxyquinoline and Cs₂CO₃ in anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at room temperature for 30 minutes to ensure deprotonation.

-

Reagent Addition: Add SCDA (1.5 equiv initially).

-

Reaction Initiation: Heat the mixture to 95–100°C .

-

Critical Check: Evolution of CO₂ gas indicates carbene formation. Ensure adequate venting.

-

-

Iterative Addition: SCDA decomposes rapidly. Add the remaining SCDA (1.0–1.5 equiv) in portions over 1–2 hours to maintain a steady concentration of :CF₂.

-

Quench: Cool to room temperature and pour into water.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Troubleshooting & FAQs

Q1: Why is my N-alkylated byproduct yield high (>20%)?

Diagnosis: The reaction conditions may be favoring the thermodynamic product (N-isomer) or the electrophile concentration is too low.

-

Solution A (Base Switch): If using K₂CO₃, switch to Cs₂CO₃ . The looser ion pair favors the harder O-nucleophile.

-

Solution B (Solvent): Ensure the solvent is aprotic (DMF, DMSO). Protic solvents (alcohols) solvate the oxygen anion, reducing its nucleophilicity and allowing the nitrogen to compete.

-

Solution C (Concentration): Slow addition of SCDA is crucial. If :CF₂ concentration spikes, it may react non-selectively.

Q2: The reaction stalls at 50% conversion.

Diagnosis: SCDA has decomposed (hydrolyzed or polymerized to tetrafluoroethylene) before reacting with the substrate.

-

Solution: Add SCDA in 3-4 portions rather than all at once.

-

Check: Ensure the temperature is maintained above 90°C; below this, decarboxylation is sluggish.

Q3: How do I separate the N-isomer from the O-isomer?

Diagnosis: You have a mixture.[2][3]

-

Separation Logic: The O-isomer (ether) is significantly less polar than the N-isomer (amide/quinolone).

-

Method: Silica Gel Chromatography.

-

Eluent: 10-20% Ethyl Acetate in Hexanes.

-

Order of Elution: The O-isomer elutes first (higher R_f). The N-isomer often requires >50% EtOAc or MeOH to move.

-

Q4: Can I use Silver Carbonate (Ag₂CO₃)?

Answer: Yes.

-

Context: Silver salts are classically known to promote O-alkylation of lactams/amides (the "Silver Salt Rule").

-

Trade-off: Ag₂CO₃ is expensive. Use it only if Cs₂CO₃ fails to provide the required selectivity (>10:1 O:N ratio).

Troubleshooting Logic Flowchart

Figure 2: Decision tree for optimizing reaction conditions.

References

-

SCDA Mechanism & Utility: Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[4] Organic Letters, 15(19), 5036–5039.[4] [Link]

-

N-Selective Challenges (Context for O-Selectivity): Kumawat, S., et al. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic Letters, 27(41), 11466-11473.[5] [Link] (Note: This paper highlights the difficulty of selectivity, confirming that standard conditions often yield mixtures, necessitating the specific O-optimized protocols described above.)

-

General Alkylation Selectivity of Quinolines: Jo, W., et al. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes.[6] Organic Chemistry Frontiers. [Link]

-

Difluoromethylation Reagents Overview: Truong, T. T., & Nielsen, J. (2024).[7] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[8] Vietnam Journal of Science, Technology and Engineering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Sci-Hub. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate / Organic Letters, 2013 [sci-hub.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Difluorocarbene Insertions

The following technical guide is structured as a high-level support resource for researchers encountering difficulties with difluorocarbene (

Status: Operational | Topic: Optimization of Low Yields in

Core Diagnostic Framework

Difluorocarbene (

-

Oligomerization: The concentration of

is too high, leading to dimerization (tetrafluoroethylene, TFE) or polymerization. -

Protonation/Hydrolysis: Moisture intercepts the carbene or its anionic precursor, forming

or carbonyl fluoride ( -

Kinetic Mismatch: The rate of carbene generation does not match the rate of trapping by the substrate.

Visualizing the Failure Pathways

The following diagram outlines the competing pathways that dictate yield. Use this to identify your specific failure mode based on by-product analysis.

Figure 1: Competing reaction pathways. Green indicates the desired path; red indicates common failure modes.

Reagent-Specific Troubleshooting (FAQs)

Scenario A: Sodium Chlorodifluoroacetate ( )

Q: My reaction stalls at 50% conversion, but adding more reagent leads to a violent exotherm and no yield improvement. Why?

A: This is a classic "accumulation" error.[2]

-

The Cause: If the bath temperature drops below 160°C (or the internal temp is too low), the reagent accumulates in the flask without releasing

. When the temperature finally spikes, all the carbene is released simultaneously. -

The Result: High local concentration of

favors dimerization to TFE (gas) rather than reaction with your substrate. -

The Fix:

-

Solvent Choice: Use Diglyme (bp 162°C). It allows the reaction to reach the necessary decomposition temperature.

-

Protocol: Use a "Hot-Drop" method. Heat the substrate/solvent first to 160–180°C. Add the

solution dropwise into the hot mixture. This ensures instantaneous concentration of

-

Scenario B: Ruppert-Prakash Reagent ( )

Q: I am using TMSCF3 with NaI as an initiator, but I see mostly starting material and some

A: This indicates "Chain Termination" or moisture contamination.

-

The Mechanism: The reaction relies on a fluoride/iodide chain mechanism. The intermediate anion must be "silaphilic" enough to attack another molecule of

to propagate the chain. -

The Fix:

-

Switch Initiator: If NaI (65–110°C) is failing, try TBAT (Tetrabutylammonium difluorotriphenylsilicate) which works at lower temperatures (-50°C to RT) and provides a soluble fluoride source.

-

Stoichiometry:

is volatile and prone to hydrolysis. Standard protocols require 1.5 to 2.5 equivalents. -

Drying: